molecular formula C17H23NO5 B8153033 (S)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methoxy)benzoic acid

(S)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methoxy)benzoic acid

Cat. No.: B8153033
M. Wt: 321.4 g/mol
InChI Key: NJNHPLAFBBVKNT-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methoxy)benzoic acid is a chiral compound that features a benzoic acid moiety linked to a pyrrolidine ring through a methoxy group. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, making this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methoxy)benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Linking to Benzoic Acid: The final step involves the reaction of the Boc-protected pyrrolidine with 3-hydroxybenzoic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methoxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methoxy)benzoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The compound can interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methoxy)phenylacetic acid
  • (S)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methoxy)benzamide

Uniqueness

(S)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methoxy)benzoic acid is unique due to its specific structural features, including the benzoic acid moiety and the Boc-protected pyrrolidine ring. These characteristics confer distinct reactivity and stability, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-5-7-13(18)11-22-14-8-4-6-12(10-14)15(19)20/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNHPLAFBBVKNT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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